25-Desacetyl Rifampicin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10-,18-13-,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZTIJOBQNKDR-MJEUSZTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

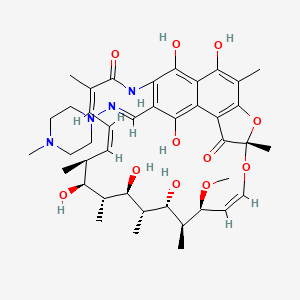

Chemical structure of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a deuterated analog of the primary active metabolite of the front-line anti-tuberculosis drug, Rifampicin (B610482). The incorporation of deuterium (B1214612) at the N-methyl position of the piperazinyl imino group offers a valuable tool for pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. This document details the chemical structure, physicochemical properties, proposed synthesis, metabolic pathway, and analytical methodologies for this compound.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to 25-Desacetyl Rifampicin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group attached to the piperazine (B1678402) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H53D3N4O11 | [1] |

| Molecular Weight | 783.92 g/mol | [1] |

| Appearance | Reddish Orange Solid | [1] |

| Solubility | Chloroform, Methanol | [1] |

| Storage Temperature | -20°C | [1][2][3] |

| Melting Point | >162°C (decomposes) | [1][2] |

Synthesis

A general method for the deacetylation of rifamycin (B1679328) derivatives involves alkaline hydrolysis. For instance, a rifamycin derivative can be suspended in methanol, followed by the addition of a sodium hydroxide (B78521) solution. The reaction is typically allowed to proceed at room temperature, after which it is acidified and the product is extracted.[4]

Metabolism and Biological Activity

Rifampicin is metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is primarily catalyzed by the enzyme human arylacetamide deacetylase (AADAC).[5] 25-Desacetyl Rifampicin retains significant antibacterial activity.[6]

Metabolic Pathway

The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin is a single-step deacetylation reaction.

Metabolic conversion of Rifampicin.

In Vitro Antimicrobial Activity

Studies have shown that 25-Desacetyl Rifampicin exhibits potent antimicrobial activity against various Mycobacterium tuberculosis lineages. The minimum inhibitory concentrations (MICs) for Rifampicin and its 25-desacetyl metabolite generally range from 0.03 to 1 µg/mL.[7] The bactericidal activity of the 25-desacetyl metabolite is comparable to that of Rifampicin.[6]

Table 2: In Vitro Activity of Rifampicin and its 25-Desacetyl Metabolite

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Rifampicin | Mycobacterium tuberculosis | 0.03 - 1 | [7] |

| 25-Desacetyl Rifampicin | Mycobacterium tuberculosis | 0.03 - 1 | [7] |

Pharmacokinetics

The pharmacokinetic properties of 25-Desacetyl Rifampicin have been investigated, often in conjunction with its parent drug, Rifampicin.

Table 3: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |

| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | [8][9] |

| Time to Maximum Concentration (Tmax) | 2.2 h | 3.8 h | [10][11] |

Experimental Protocols

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is a representative method based on published literature for the analysis of Rifampicin and its metabolites.[12]

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

Plasma samples

-

This compound reference standard

-

Rifampicin-d8 (internal standard)

-

Acetonitrile (B52724) (0.1% formic acid)

-

Water (10 mM ammonium (B1175870) formate)

-

Protein precipitation/dephospholipidation plate

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column

Procedure:

-

Sample Preparation:

-

To 30 µL of plasma, add 100 µL of acetonitrile containing 0.1% formic acid and the internal standard (Rifampicin-d8).

-

Perform protein precipitation and dephospholipidation using a dedicated plate.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: 10 mM ammonium formate (B1220265) in water

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from endogenous components.

-

Flow Rate: As per column specifications.

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

This compound: Monitor the appropriate precursor and product ions.

-

Rifampicin-d8 (IS): 831.6 > 799.6 m/z

-

-

Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

LC-MS/MS workflow for quantification.

In Vitro Deacetylation Assay using Human Liver Microsomes

This protocol is a representative method based on published literature for assessing the enzymatic conversion of Rifampicin.[13]

Objective: To determine the in vitro metabolism of Rifampicin-d3 to this compound by human liver microsomes.

Materials:

-

Rifampicin-d3

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding Rifampicin-d3 to the pre-warmed incubation mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 45, 60 minutes).

-

-

Reaction Termination:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of both Rifampicin-d3 and the formed this compound using a validated LC-MS/MS method as described in section 6.1.

-

-

Data Analysis:

-

Plot the formation of this compound over time to determine the rate of metabolism.

-

Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.[13]

-

References

- 1. usbio.net [usbio.net]

- 2. labsolu.ca [labsolu.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 5. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin, a primary and active metabolite of the potent antibiotic Rifampicin, plays a significant role in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of the core mechanism of action of 25-Desacetyl Rifampicin, with the "-d3" designation indicating a deuterated form primarily utilized for analytical purposes such as mass spectrometry-based quantification. The fundamental mechanism of action of the deuterated and non-deuterated forms is identical. This document details its interaction with the bacterial transcription machinery, presents comparative quantitative data on its antibacterial activity, and outlines relevant experimental protocols.

Core Mechanism of Action: Inhibition of Bacterial DNA-Dependent RNA Polymerase

The antibacterial activity of 25-Desacetyl Rifampicin, like its parent compound Rifampicin, is rooted in its specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1] This inhibitory action is highly selective for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes, which accounts for its therapeutic utility.[1]

The binding of rifamycins (B7979662), including 25-Desacetyl Rifampicin, to RNAP has been extensively studied. The molecule lodges itself within a pocket of the β-subunit of the bacterial RNAP, in close proximity to the enzyme's active site.[2] This binding does not prevent the initial formation of the phosphodiester bond but rather physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides.[3] This steric hindrance prevents the extension of the nascent RNA chain, effectively halting transcription and, consequently, protein synthesis, leading to bacterial cell death.

While direct binding studies specifically for 25-Desacetyl Rifampicin are not extensively published, its structural similarity to Rifampicin and its demonstrated antibacterial activity strongly support an identical mechanism of action. The deacetylation at the C25 position is a metabolic modification and does not fundamentally alter the core pharmacophore responsible for RNAP inhibition.

Data Presentation: Antibacterial Activity

25-Desacetyl Rifampicin retains significant antibacterial activity, although its potency can vary compared to Rifampicin depending on the bacterial species. Below is a summary of available quantitative data on its efficacy, primarily presented as Minimum Inhibitory Concentrations (MICs).

| Compound | Bacterial Species | MIC (mg/L) |

| 25-Desacetyl Rifampicin | Mycobacterium tuberculosis | 0.125 - 0.25 |

| Rifampicin | Mycobacterium tuberculosis | 0.125 - 0.25 |

| 25-Desacetyl Rifampicin | Mycobacterium africanum | 0.125 - 0.50 |

| Rifampicin | Mycobacterium africanum | Not explicitly stated, but activity is comparable to 25-desacetyl rifampicin |

| 25-Desacetyl Rifampicin | Mycobacterium bovis | 0.125 - 1.0 |

| Rifampicin | Mycobacterium bovis | Not explicitly stated, but activity is comparable to 25-desacetyl rifampicin |

| 25-Desacetyl Rifampicin | Mycobacterium bovis BCG | 0.016 - 0.125 |

| Rifampicin | Mycobacterium bovis BCG | Not explicitly stated, but activity is comparable to 25-desacetyl rifampicin |

Data sourced from a comparative study on the in-vitro activity of rifamycins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antibacterial activity of 25-Desacetyl Rifampicin is the determination of its MIC.

Methodology: Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Drug Dilution Series: A serial two-fold dilution of 25-Desacetyl Rifampicin-d3 is prepared in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 64 mg/L to 0.06 mg/L).

-

Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. A growth control well (bacteria without the drug) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for a period suitable for the growth of the test organism (e.g., 7-14 days for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of 25-Desacetyl Rifampicin on the enzymatic activity of bacterial RNA polymerase.

Methodology: In Vitro Transcription Assay

-

Purification of RNA Polymerase: Bacterial RNA polymerase is purified from a suitable bacterial strain (e.g., Escherichia coli or Mycobacterium smegmatis) using established protocols, often involving affinity chromatography.[4]

-

Transcription Reaction Mixture: A reaction mixture is prepared containing a DNA template with a known promoter, ribonucleoside triphosphates (rNTPs; ATP, GTP, CTP, and UTP, with one being radiolabeled, e.g., [α-³²P]UTP), and a transcription buffer.

-

Initiation of Transcription: The purified RNA polymerase is added to the reaction mixture to initiate transcription.

-

Addition of Inhibitor: this compound is added to the reaction at various concentrations. A control reaction without the inhibitor is run in parallel.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for RNA synthesis.

-

Termination and Analysis: The reaction is stopped, and the synthesized RNA transcripts are separated by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).

-

Quantification: The amount of full-length RNA transcript produced in the presence of the inhibitor is quantified (e.g., by autoradiography or phosphorimaging) and compared to the control. The concentration of this compound that inhibits 50% of the RNA polymerase activity (IC50) can then be determined.

Mandatory Visualizations

References

- 1. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification of bacterial RNA polymerase: tools and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Rifampicin to 25-Desacetyl Rifampicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway leading to the conversion of the frontline anti-tuberculosis drug, Rifampicin (B610482), to its primary metabolite, 25-Desacetyl Rifampicin. This document outlines the core enzymatic processes, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Executive Summary

Rifampicin undergoes deacetylation to form 25-Desacetyl Rifampicin, a metabolite that retains partial antibacterial activity. This biotransformation is primarily catalyzed by the enzyme Arylacetamide deacetylase (AADAC), a B-esterase predominantly found in the liver.[1][2][3] The process of deacetylation is a crucial step in the metabolism and subsequent elimination of Rifampicin. Understanding this pathway is vital for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic regimens.

The Core Metabolic Pathway

The principal metabolic transformation of Rifampicin is the hydrolysis of the acetyl group at the 25-position, resulting in the formation of 25-Desacetyl Rifampicin.

Enzymatic Catalysis

The deacetylation of Rifampicin is primarily mediated by Arylacetamide deacetylase (AADAC), an enzyme located in the microsomes of hepatocytes.[1][2] Studies utilizing recombinant human AADAC have demonstrated its efficiency in deacetylating rifamycins, including Rifampicin.[2] In contrast, human carboxylesterases (CES), which are responsible for the hydrolysis of many prodrugs, have been shown to have no significant activity in this specific metabolic conversion.[2] The involvement of AADAC has been further substantiated by the similarities in kinetic values (Km and Ki) and inhibitory characteristics observed between recombinant AADAC and human liver microsomes (HLM).[2]

dot

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin catalyzed by AADAC.

Quantitative Data

The enzymatic conversion of Rifampicin to 25-Desacetyl Rifampicin has been characterized by specific kinetic parameters.

| Parameter | Value | Enzyme Source | Reference |

| Km | 48.23 µM | Human Liver Microsomes | [4] |

| Vmax | 1.233 pmol/min/mg protein | Human Liver Microsomes | [4] |

| CLint | 0.026 µl/min/mg protein | Human Liver Microsomes | [4] |

Table 1: Enzyme Kinetic Parameters for the Deacetylation of Rifampicin

Pharmacokinetic studies have also quantified the clearance of both Rifampicin and its primary metabolite.

| Compound | Apparent Clearance (L/h) for a 70 kg adult | RSE (%) | Reference |

| Rifampicin | 10.3 | 5.6 | [1][5] |

| 25-Desacetyl Rifampicin | 95.8 | 10 | [1][5] |

Table 2: Apparent Clearance of Rifampicin and 25-Desacetyl Rifampicin

Experimental Protocols

The study of Rifampicin metabolism relies on robust in vitro assays and sensitive analytical methods.

In Vitro Enzyme Assay for Rifampicin Deacetylation

This protocol provides a general framework for assessing the conversion of Rifampicin to 25-Desacetyl Rifampicin using human liver microsomes.

-

Preparation of Reagents:

-

Rifampicin stock solution (e.g., in DMSO).

-

Human Liver Microsomes (HLM), commercially available.

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (optional, to assess the influence of NADPH-dependent pathways).[6]

-

Quenching solution (e.g., ice-cold acetonitrile).

-

-

Incubation:

-

Pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein concentration) and phosphate buffer in a microcentrifuge tube at 37°C.

-

Initiate the reaction by adding Rifampicin to achieve the desired final concentration (e.g., concentrations bracketing the Km value).

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 15, 30, 45, and 60 minutes).[4]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Analytical Method: HPLC-MS/MS for Quantification

A sensitive and specific method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin is crucial for metabolic studies.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]

-

Flow Rate: A typical flow rate is around 0.8 mL/min.[4]

-

Detection Wavelength (for HPLC with UV detection): 254 nm.[4]

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct calibration curves using known concentrations of Rifampicin and 25-Desacetyl Rifampicin standards.

-

The lower limits of quantification are typically in the range of 25 ng/mL for Rifampicin and 2.5 ng/mL for 25-Desacetyl Rifampicin.[7]

-

dot

Caption: A typical workflow for studying the in vitro metabolism of Rifampicin.

Conclusion

The deacetylation of Rifampicin to 25-Desacetyl Rifampicin is a well-defined metabolic pathway primarily governed by the enzyme AADAC. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of drug metabolism and development. A thorough understanding of this pathway is essential for the continued safe and effective use of Rifampicin in the treatment of tuberculosis and other bacterial infections. Further research may focus on the impact of genetic polymorphisms in the AADAC gene on Rifampicin metabolism and clinical outcomes.

References

- 1. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization, comparative, and functional analysis of arylacetamide deacetylase from Gnathostomata organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of rifampicin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 7. researchgate.net [researchgate.net]

Unraveling the Profile of a Key Rifampicin Metabolite: A Technical Guide to 25-Desacetyl Rifampicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of the potent first-line antituberculosis drug, Rifampicin.[1][2] The deuterated isotopologue, 25-Desacetyl Rifampicin-d3, serves as a crucial internal standard for its quantitative analysis in various biological matrices.[3][4] Understanding the pharmacological properties of this metabolite is essential for optimizing Rifampicin therapy, managing drug-drug interactions, and developing new therapeutic strategies. This technical guide provides a comprehensive overview of the core pharmacological properties of 25-Desacetyl Rifampicin, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacological Properties

25-Desacetyl Rifampicin is formed in the liver through the deacetylation of Rifampicin.[1][5] This metabolic conversion is a significant aspect of Rifampicin's overall pharmacokinetic profile. While it is considered a metabolite, 25-Desacetyl Rifampicin retains partial antibacterial activity.[6][7]

Table 1: Comparative Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~2.2 hours | ~3.8 hours | [8][9] |

| Apparent Clearance (CL/F) | 10.3 L/h (for 70 kg adults) | 95.8 L/h (for 70 kg adults) | [10] |

| Area Under the Curve (AUC) Ratio (Metabolite/Parent) | - | 14 ± 6% | [2] |

| Protein Binding | ~80% | - | [1][11] |

Note: The pharmacokinetic parameters can exhibit high variability among individuals.[9]

Table 2: In Vitro Metabolic Parameters for the Formation of 25-Desacetyl Rifampicin

| Parameter | Value | Reference(s) |

| Michaelis-Menten Constant (Km) | 48.23 µM | [12][13] |

| Maximum Velocity (Vmax) | 1.233 pmol/min/mg protein | [12][13] |

| Intrinsic Clearance (CLint) | 0.026 µl/min/mg protein | [12][13] |

Table 3: Antibacterial Activity

| Compound | Organism | MIC99 | Reference(s) |

| 25-Desacetyl Rifampicin | M. smegmatis | 2.66 µM | [6] |

Experimental Protocols

Determination of Pharmacokinetic Parameters

A common experimental approach to determine the pharmacokinetic parameters of Rifampicin and 25-Desacetyl Rifampicin involves an open-label, single-dose, randomized, crossover bioequivalence study in healthy volunteers.[8][9]

-

Study Design: Healthy volunteers are administered a single oral dose of Rifampicin.

-

Sample Collection: Blood samples are collected at predetermined time points.

-

Sample Preparation: Plasma is separated from the blood samples.

-

Analysis: Plasma concentrations of Rifampicin and 25-Desacetyl Rifampicin are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[8][9]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[8][9]

In Vitro Metabolism Assay

The metabolic parameters for the formation of 25-Desacetyl Rifampicin can be determined using in vitro assays with human liver microsomes (HLMs).[12][13]

-

Incubation: Rifampicin is incubated with HLMs in the presence of a suitable buffer system.

-

Time Points: Aliquots are taken at various time points (e.g., 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped, typically by the addition of a cold organic solvent.

-

Analysis: The formation of 25-Desacetyl Rifampicin is quantified using a validated HPLC method.[12][13]

-

Kinetic Analysis: The data is fitted to the Michaelis-Menten equation to determine Km and Vmax.[12][13]

Visualizations

Metabolic Pathway of Rifampicin

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic studies.

Conclusion

25-Desacetyl Rifampicin is a pharmacologically relevant metabolite of Rifampicin. Its formation, pharmacokinetic profile, and biological activity are important considerations in the clinical use of its parent drug. The use of its deuterated form, this compound, is indispensable for accurate bioanalytical measurements. This guide provides a foundational understanding for researchers and drug development professionals working with Rifampicin and its metabolites. Further research into the clinical implications of 25-Desacetyl Rifampicin exposure and its potential for drug-drug interactions is warranted.

References

- 1. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. droracle.ai [droracle.ai]

- 6. caymanchem.com [caymanchem.com]

- 7. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rifampicin – Pharmacokinetics [sepia2.unil.ch]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount.[1][2][3] The accuracy and reliability of pharmacokinetic data form the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built.[3] Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1][2][3]

This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why these molecules are considered the gold standard and how to effectively implement them in a laboratory setting.

The Critical Role of Internal Standards in Pharmacokinetics

Bioanalytical methods are susceptible to various sources of error that can compromise data integrity.[2] These include variability in sample preparation, instrument response, and matrix effects, where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[1][2][4] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to normalize these variabilities.[2] By monitoring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved.[2]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[1] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][3][5][6] In a deuterated standard, one or more hydrogen atoms in the drug molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.[5][6]

The "Deuterium Switch": Advantages in Bioanalysis

The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) approach, which is considered the gold standard in quantitative bioanalysis.[6] The near-identical physicochemical properties of a deuterated IS to the analyte of interest provide several key advantages:

-

Correction for Matrix Effects : Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source.[1] Since the deuterated standard has the same chemical properties as the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1][4][7]

-

Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.[1]

-

Co-elution with the Analyte : The deuterated standard and the analyte exhibit nearly identical chromatographic retention times.[1][8][9] This co-elution ensures that both experience the same analytical conditions from extraction to detection, effectively normalizing for variations in sample recovery, matrix effects, and instrument response.[1]

-

Improved Assay Robustness and Throughput : By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods.[1][9] This increased robustness can lead to higher sample throughput and lower rates of failed analytical runs.[1][9]

-

Enhanced Accuracy and Precision : The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[1][10]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[7][10][11] The EMA has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory submissions.[1][4]

Data Presentation: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing enhanced accuracy and precision compared to non-deuterated analogs.[10]

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | No Internal Standard |

| Accuracy (% Bias) | -1.5% to +2.3% | -8.7% to +10.2% | -25.6% to +31.4% |

| Precision (%CV) | 2.1% to 4.5% | 6.8% to 12.5% | 15.8% to 28.9% |

| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[5] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[5] | N/A |

| Matrix Effect | Excellent Compensation | Poor to Moderate Compensation | No Compensation |

| Cost & Availability | Higher cost and may require custom synthesis.[5] | Generally lower cost and more readily available.[5] | N/A |

This table summarizes typical performance differences based on established analytical validation parameters. Actual values may vary depending on the specific assay.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.

General Bioanalytical Method Validation Protocol

A thorough validation should be performed to compare the performance of deuterated and non-deuterated internal standards.[6]

Objective : To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.[6]

Methodology :

-

Stock and Working Solutions : Prepare separate stock solutions of the analyte and both internal standards.[3][6]

-

Calibration Standards and Quality Controls (QCs) : Prepare calibration standards and QCs by spiking blank biological matrix with known concentrations of the analyte.[12][13]

-

Sample Preparation : Add the internal standard (either deuterated or non-deuterated) to all samples, calibration standards, and QCs.[13] Process the samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]

-

LC-MS/MS Analysis : Analyze the processed samples using a validated LC-MS/MS method.[11]

-

Data Analysis : Construct separate calibration curves using the peak area ratios of the analyte to each internal standard. Calculate the accuracy and precision for the QCs for both methods.[14]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for sample preparation in pharmacokinetic studies.

Materials :

-

Human plasma samples

-

Deuterated Internal Standard (IS) stock solution

-

Acetonitrile (B52724) (ACN), LC-MS grade, with 0.1% formic acid

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

-

Thaw frozen plasma samples on ice.

-

Vortex the samples to ensure homogeneity.[15]

-

Aliquot 100 µL of each plasma sample into a labeled tube.[15]

-

Add 200 µL of the deuterated IS working solution in acetonitrile to each tube.[3]

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.[3]

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes).[3]

-

Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[3][15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex processes and logical dependencies in pharmacokinetic studies.

Caption: General experimental workflow for bioanalysis using deuterated internal standards.

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Deuterated Compounds in Drug Metabolism and Pharmacokinetics (DMPK)

Beyond their role as internal standards, deuterated compounds are also valuable in studying drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[16][17] If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process.[15] This "kinetic isotope effect" can lead to:

-

Reduced clearance and a longer biological half-life.[15]

-

Increased systemic exposure (AUC) of the parent drug.[15]

-

Altered metabolic pathways, potentially reducing the formation of toxic metabolites.[18]

This strategy, sometimes called "deuterium switching," has been used to develop new chemical entities with improved pharmacokinetic profiles.[8][17] Deutetrabenazine is an example of an FDA-approved drug that utilizes this principle.[18][19]

Synthesis of Deuterated Standards

The synthesis of deuterated standards is a critical aspect of their application. Various methods are employed, including:

-

Direct Exchange : Swapping a hydrogen atom with deuterium, often in the presence of a catalyst.

-

Use of Deuterated Reagents : Incorporating deuterium using deuterated solvents and reagents like D₂O.

-

Metal-Catalyzed Hydrogenation : Using deuterated hydrogen gas (D₂) in hydrogenation reactions.

-

Synthesis from Deuterated Precursors : Building the molecule from starting materials that already contain deuterium.

The position and stability of the deuterium labels are critical. Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, diminishing the utility of the standard.[5] Therefore, stable, non-exchangeable labeling positions are essential.[5]

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies.[1][2] Their ability to accurately correct for various sources of analytical error leads to highly reliable and reproducible quantitative data.[1] The protocols and data presented in this guide demonstrate the successful implementation of deuterated standards, resulting in robust and validated bioanalytical methods.[1] For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the quality and integrity of pharmacokinetic data, ultimately contributing to the successful development of new and effective therapies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. pmda.go.jp [pmda.go.jp]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 25-Desacetyl Rifampicin-d3 as a Rifampicin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a potent bactericidal antibiotic, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1] Its efficacy is intrinsically linked to its complex pharmacokinetic profile, which includes extensive metabolism. The primary and most well-documented metabolic pathway is the deacetylation of Rifampicin to its active metabolite, 25-desacetyl rifampicin.[2][3] This metabolite not only retains antimicrobial activity but also plays a significant role in the overall therapeutic and toxicological profile of Rifampicin. The deuterated internal standard, 25-desacetyl rifampicin-d3 (B1140610), is an indispensable tool for the accurate quantification of this key metabolite in biological matrices, facilitating robust pharmacokinetic and pharmacodynamic (PK/PD) studies. This technical guide provides a comprehensive overview of 25-desacetyl rifampicin-d3, its parent drug Rifampicin, their metabolism, and detailed methodologies for their analysis.

Chemical Properties and Structures

A clear understanding of the chemical structures of Rifampicin and its desacetylated metabolite is fundamental for any analytical endeavor.

Rifampicin is a complex macrocyclic antibiotic belonging to the ansamycin (B12435341) group. Its chemical structure is characterized by a naphthoquinone core spanned by an aliphatic ansa chain.

25-Desacetyl Rifampicin is formed by the hydrolysis of the acetyl group at the C-25 position of the ansa chain of Rifampicin. The deuterated form, This compound , incorporates three deuterium (B1214612) atoms, typically on the N-methyl group of the piperazine (B1678402) moiety, to serve as a stable isotope-labeled internal standard in mass spectrometry-based assays.

| Compound | Molecular Formula | Molecular Weight | Chemical Structure |

| Rifampicin | C43H58N4O12 | 822.94 g/mol | [Image of Rifampicin chemical structure] |

| 25-Desacetyl Rifampicin | C41H56N4O11 | 780.9 g/mol | [Image of 25-Desacetyl Rifampicin chemical structure] |

| This compound | C41H53D3N4O11 | 783.92 g/mol | [Image of this compound chemical structure] |

Metabolic Pathway of Rifampicin

The biotransformation of Rifampicin is a critical determinant of its clinical effects. The primary metabolic event is the deacetylation to 25-desacetyl rifampicin.

This deacetylation is primarily catalyzed by esterase enzymes, including arylacetamide deacetylase (AADAC) and carboxylesterases (CES1 and CES2), which are predominantly found in the liver.[4] It is important to note that Rifampicin is also a potent inducer of various drug-metabolizing enzymes, most notably cytochrome P450 (CYP) isoenzymes such as CYP3A4, CYP2C9, and CYP2C19.[2][5] This induction can lead to significant drug-drug interactions and auto-induction, where Rifampicin enhances its own metabolism over time.

Quantitative Analysis of Rifampicin and 25-Desacetyl Rifampicin

Accurate and sensitive quantification of Rifampicin and 25-desacetyl rifampicin in biological matrices like plasma and cerebrospinal fluid (CSF) is crucial for clinical monitoring and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocol: LC-MS/MS Quantification

The following is a generalized but detailed protocol based on common practices for the simultaneous quantification of Rifampicin and 25-desacetyl rifampicin in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid or a buffer like 2mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Gradient Elution: A gradient elution is employed to achieve good separation of the analytes from matrix components.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Rifampicin: The precursor ion (Q1) is typically m/z 823.4, and a common product ion (Q3) is m/z 791.4.

-

25-Desacetyl Rifampicin: The precursor ion (Q1) is m/z 781.4, with a corresponding product ion (Q3).

-

This compound (Internal Standard): The precursor ion (Q1) is m/z 784.4, with a corresponding product ion (Q3).

-

-

Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum signal intensity.

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

-

The concentration of the analytes in unknown samples is then determined from this calibration curve.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Rifampicin and its primary metabolite, 25-desacetyl rifampicin, obtained from studies in healthy adult volunteers and patients. It is important to note that these values can exhibit significant inter-individual variability.

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |

| Time to Peak Concentration (Tmax) | ~2-4 hours | ~3-5 hours | [6] |

| Peak Plasma Concentration (Cmax) | Varies with dose (e.g., 7-9 µg/mL for 600 mg dose) | Significantly lower than Rifampicin | [6] |

| Area Under the Curve (AUC) | Dose-dependent | Approximately 14% of Rifampicin AUC | [7] |

| Apparent Clearance | ~10.3 L/h (for a 70 kg adult) | ~95.8 L/h (for a 70 kg adult) | [8][9] |

| Antimicrobial Activity | High | Retains significant antimicrobial activity | [2] |

Exposure to both Rifampicin and 25-desacetylrifampicin has been observed to decrease rapidly during the initial days of therapy, likely due to the auto-induction of metabolic enzymes.[7]

Conclusion

25-Desacetyl rifampicin is a pharmacologically active and significant metabolite of Rifampicin. The use of its deuterated analog, this compound, as an internal standard is critical for the reliable quantification of this metabolite in biological fluids. The detailed LC-MS/MS methodology and understanding of the metabolic pathway provided in this guide are intended to support researchers and drug development professionals in conducting high-quality pharmacokinetic and pharmacodynamic assessments of Rifampicin. Such studies are essential for optimizing dosing regimens, understanding drug-drug interactions, and ultimately improving therapeutic outcomes for patients undergoing treatment with this vital antibiotic.

References

- 1. Rifampicin - Wikipedia [en.wikipedia.org]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. dovepress.com [dovepress.com]

- 5. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Physical and chemical properties of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 25-Desacetyl Rifampicin-d3, a deuterated analog of a primary active metabolite of Rifampicin (B610482). This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is the deuterated form of 25-Desacetyl Rifampicin, a significant metabolite of the antibiotic Rifampicin. The deuterium (B1214612) labeling provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in mass spectrometry-based analyses.

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin | [1][2] |

| Synonyms | 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3, Desacetylrifampicin-d3 | [1][2][3] |

| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [1][3][4] |

| Molecular Weight | 783.92 g/mol | [1][4][5] |

| Appearance | Reddish-Orange to Brown-Orange Solid | [1][2] |

| Melting Point | >162°C (decomposes) | [1][5] |

| Solubility | Slightly soluble in DMSO. | [6] |

| Purity | >85% to >98% (Varies by supplier) | [3] |

| Storage | Store at -20°C. May be shipped on blue ice. | [1][2][5] |

| Unlabeled CAS | 16783-99-6 | [5][6][7] |

Experimental Protocols

Synthesis of 25-Desacetyl Rifampicin from Rifampicin (General Protocol)

The synthesis of 25-Desacetyl Rifampicin is typically achieved through the deacetylation of Rifampicin. While a specific protocol for the deuterated analog is not publicly detailed, the following procedure for the unlabeled compound, adapted from established methods, illustrates the general chemical transformation. The synthesis of the d3-labeled compound would start from a correspondingly labeled Rifampicin precursor.

Principle: The acetyl group at the 25-position of the rifamycin (B1679328) core is hydrolyzed under basic conditions. This process is a common transformation for rifamycin derivatives.[1]

Materials:

-

Rifampicin (or Rifampicin-d3)

-

10% Sodium Hydroxide (B78521) (NaOH) solution

-

Chloroform

-

Citric Acid (for acidification)

-

Water

Procedure:

-

Suspension: Suspend Rifampicin in methanol.[1]

-

Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the methanolic suspension. The mixture is then stirred at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Neutralization and Extraction: After the reaction is complete, the solution is acidified with citric acid. The product is then extracted from the aqueous solution using an organic solvent like chloroform.[1]

-

Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting residue, containing 25-Desacetyl Rifampicin, can be further purified by crystallization from a suitable solvent system, such as methanol and ether.[1]

Analytical Methodology: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of 25-Desacetyl Rifampicin in various matrices, including plasma and urine.[8]

Instrumentation:

Mobile Phase and Conditions (Example):

-

A common mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 55:45 v/v).[8]

-

Detection is typically performed at a wavelength of 254 nm.[5][8]

-

The flow rate is generally maintained around 0.8 to 1.0 mL/min.[5]

Sample Preparation (for biological matrices):

-

Extraction: Liquid-liquid extraction is a common method. For instance, a plasma or urine sample can be buffered and then extracted with an organic solvent like chloroform.[8]

-

Reconstitution: After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.

Visualizations

Synthesis Workflow: Deacetylation of Rifampicin

The following diagram illustrates the key steps in the chemical synthesis of 25-Desacetyl Rifampicin from its precursor, Rifampicin.

Caption: Synthesis of 25-Desacetyl Rifampicin from Rifampicin.

References

- 1. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.nirt.res.in [eprints.nirt.res.in]

A Technical Review of 25-Desacetyl Rifampicin-d3 for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on 25-Desacetyl Rifampicin-d3, a key analytical tool in the pharmacokinetic assessment of the first-line tuberculosis drug, Rifampicin. This document outlines its role as a deuterated internal standard, detailing the bioanalytical methods for its use, including sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters.

Introduction: The Role of 25-Desacetyl Rifampicin and its Deuterated Analog

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. In the body, it is primarily metabolized in the liver via deacetylation to form 25-Desacetyl Rifampicin, which is also an active metabolite. The pharmacokinetic profiles of both Rifampicin and 25-Desacetyl Rifampicin are complex, exhibiting significant inter-individual variability.

To accurately quantify Rifampicin and its active metabolite in biological matrices such as plasma, a robust and reliable analytical method is essential. The gold standard for such bioanalysis is LC-MS/MS, which offers high sensitivity and selectivity. In these assays, a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis. This compound serves as this ideal internal standard for the quantification of 25-Desacetyl Rifampicin, and in some methods, a close analog is used for Rifampicin itself. Its chemical properties are nearly identical to the analyte, but its increased mass allows it to be distinguished by the mass spectrometer.

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, where it is converted to its primary active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile.

Bioanalytical Methodology

The quantification of 25-Desacetyl Rifampicin in biological samples, using this compound as an internal standard, typically involves sample preparation followed by LC-MS/MS analysis.

Experimental Workflow

A standard bioanalytical workflow for the quantification of 25-Desacetyl Rifampicin is depicted below. This process ensures the removal of interfering substances from the biological matrix and accurate measurement of the analyte.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

A common and efficient method for extracting Rifampicin and its metabolites from plasma is protein precipitation.

-

Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 20-25 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reverse-phase C18 column.

-

Column: Agilent® Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Gradient: A gradient elution is often employed to ensure good separation of the analytes from matrix components.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, typically around 40°C.

Tandem Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of 25-Desacetyl Rifampicin and its deuterated internal standard. Note that parameters for Rifampicin and its corresponding deuterated standard are also included as they are typically analyzed concurrently.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rifampicin | 823.6 | 791.5 |

| Rifampicin-d8 | 831.6 | 799.6 |

| 25-Desacetyl Rifampicin | 749.5 | 95.1 |

| 25-Desacetyl Rifampicin-d8 | 757.5 | 95.0 |

Note: The parameters for the -d8 version of the internal standard are presented, which are expected to be very similar for the -d3 version.

Table 2: Bioanalytical Method Validation Parameters

| Parameter | 25-Desacetyl Rifapentine (B610483)* |

| Linearity Range | 4.00 – 2000 ng/mL |

| Inter-day Accuracy (%Nom) | 96.4% – 106.3% |

| Inter-day Precision (%CV) | 6.7% – 11.8% |

| Intra-day Accuracy (%Nom) | 96.4% – 106.3% |

| Intra-day Precision (%CV) | 6.7% – 11.8% |

*Data from a validated method for 25-O-desacetyl rifapentine, a close structural analog, provides a strong indication of the expected performance for a 25-Desacetyl Rifampicin assay.[1]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 25-Desacetyl Rifampicin in biological matrices. The use of LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for pharmacokinetic studies of Rifampicin and its active metabolite. The protocols and parameters outlined in this guide, based on a comprehensive review of the available literature, provide a solid foundation for researchers and drug development professionals working in this area. The robustness of the protein precipitation sample preparation method combined with the sensitivity and selectivity of LC-MS/MS ensures high-quality data for critical clinical and research applications.

References

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of 25-Desacetyl Rifampicin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifampicin (B610482) is a cornerstone antibiotic for the treatment of tuberculosis. It is primarily metabolized in the liver to 25-Desacetyl Rifampicin, which is also microbiologically active.[1][2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, helping to optimize dosage, ensure efficacy, and minimize toxicity.[1] This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 25-Desacetyl Rifampicin in human plasma. The method utilizes 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.

Metabolic Pathway

Rifampicin undergoes deacetylation in the liver to form its primary active metabolite, 25-Desacetyl Rifampicin.[3]

Experimental Protocol

1. Materials and Reagents

-

Analytes: 25-Desacetyl Rifampicin, this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

-

Reagents: Ammonium Formate (LC-MS grade), Deionized Water (18.2 MΩ·cm)

-

Matrix: Drug-free human plasma (K2EDTA)

2. Standard and QC Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and this compound (IS) in methanol.

-

Working Solutions:

-

Prepare serial dilutions of the 25-Desacetyl Rifampicin stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.[4][5]

-

Prepare an IS working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.

-

-

Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working solutions to achieve the final concentrations listed in the table below.

Table 1: Concentration of Calibration Standards and Quality Control Samples

| Sample Type | Concentration (ng/mL) |

| CS 1 (LLOQ) | 1.0 |

| CS 2 | 2.5 |

| CS 3 | 10 |

| CS 4 | 50 |

| CS 5 | 250 |

| CS 6 | 500 |

| CS 7 | 1000 |

| Low QC (LQC) | 3.0 |

| Medium QC (MQC) | 300 |

| High QC (HQC) | 800 |

3. Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting the analyte from plasma.[5][6]

4. LC-MS/MS System and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[5]

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 Column (e.g., 50 x 2.1 mm, 2.6 µm)[5] |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.5 mL/min |

| Gradient | 0.0 min (20% B), 2.5 min (80% B), 2.6 min (20% B), 4.0 min (20% B) |

| Injection Volume | 5 µL[4] |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 4000 V[5] |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| MRM Transitions | |

| 25-Desacetyl Rifampicin | 781.4 > 749.5 (Quantifier), 781.4 > 163.1 (Qualifier) |

| This compound (IS) | 784.4 > 752.5 (Quantifier) |

Note: The MRM transitions for 25-Desacetyl Rifampicin are hypothetical and should be optimized empirically. The parent mass is derived from its chemical formula, and potential fragments are selected based on common fragmentation patterns of similar molecules.

Method Validation and Performance

The method was validated according to FDA guidelines for bioanalytical method validation.[7][8]

1. Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration, using a weighted (1/x²) linear regression.

Table 3: Calibration Curve Summary

| Parameter | Result |

| Concentration Range | 1.0 - 1000 ng/mL |

| Regression Model | Weighted (1/x²) Linear |

| Correlation Coefficient (r²) | > 0.998[9] |

| Mean Accuracy (% Bias) | 85% - 115% (90% - 110% at LLOQ) |

2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (LQC, MQC, HQC).

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LQC | 3.0 | ≤ 5.8 | ≤ 6.5 | -3.2 to 4.5 |

| MQC | 300 | ≤ 4.1 | ≤ 5.2 | -1.9 to 3.8 |

| HQC | 800 | ≤ 3.5 | ≤ 4.8 | -2.5 to 2.1 |

| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (% Bias) within ±15% (±20% at LLOQ).[9] |

3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.

Table 5: Recovery and Matrix Effect Summary

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | 91.5 | 98.2 |

| HQC | 94.2 | 101.5 |

| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect (%CV) should be ≤ 15%. |

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 25-Desacetyl Rifampicin in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol provides high accuracy, precision, and throughput.[6] The method meets the criteria for bioanalytical method validation and is suitable for use in clinical therapeutic drug monitoring and pharmacokinetic research.[10][11]

References

- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saudijournals.com [saudijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

Application Notes and Protocols for the Analysis of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis.[1][2] Accurate quantification of Rifampicin and its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. 25-Desacetyl Rifampicin-d3 is a deuterated stable isotope-labeled internal standard, essential for providing accuracy and precision in quantitative bioanalysis by mass spectrometry. These application notes provide detailed protocols for the sample preparation of this compound from various biological matrices for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodologies outlined below are based on established techniques for the extraction of Rifampicin and its metabolites, including protein precipitation, solid-phase extraction, and liquid-liquid extraction.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from complex biological matrices and ensuring the accuracy and sensitivity of the analysis. The most common techniques for the extraction of 25-Desacetyl Rifampicin from biological samples are protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis.[3] It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol:

-

To 100 µL of the biological sample (e.g., plasma), add 300 µL of a precipitation solvent (e.g., methanol (B129727) or acetonitrile).[3] Some protocols suggest using acetonitrile (B52724) containing 0.1% formic acid.[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[4]

-

Carefully collect the supernatant containing the analyte of interest.

-

The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase).[4]

Workflow for Protein Precipitation

Caption: A simple workflow for sample preparation using protein precipitation.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough clean-up than protein precipitation by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[5]

Experimental Protocol:

-

Pre-treatment: To 30 µL of plasma, add 100 µL of 0.1% formic acid in acetonitrile.[1] For other matrices like human milk, a protein precipitation step might precede SPE.[6]

-

Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.[2]

-

Elution: Elute the analyte of interest, this compound, with a small volume of a strong solvent (e.g., 0.1% formic acid in a mixture of acetonitrile and water).[2]

-

Final Step: The eluate can be evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.

Workflow for Solid-Phase Extraction

Caption: The sequential steps involved in solid-phase extraction for sample clean-up.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5]

Experimental Protocol:

-

To an acidified sample (e.g., plasma or cerebrospinal fluid at pH 4.2), add an antioxidant such as ascorbic acid.[7]

-

Add an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 3:2).[7]

-

Vortex the mixture vigorously for an extended period to ensure efficient extraction of the analyte into the organic phase.

-

Centrifuge the sample to achieve complete phase separation.

-

Carefully transfer the organic layer containing this compound to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[7]

Workflow for Liquid-Liquid Extraction

Caption: A typical workflow for liquid-liquid extraction of analytes from biological fluids.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various studies on the analysis of Rifampicin and its metabolites, which are indicative of the expected performance for this compound analysis.

Table 1: Lower Limit of Quantification (LLOQ) in Different Matrices

| Analyte | Matrix | LLOQ | Reference |

| Rifampicin | Human Plasma | 25 ng/mL | [8] |

| 25-Desacetyl Rifampicin | Human Plasma | 0.05 mg/L | [1] |

| Rifapentine (B610483) | Human Milk | 2.00 ng/mL | [6] |

| 25-O-desacetyl rifapentine | Human Milk | 4.00 ng/mL | [6] |

| 25-Desacetyl Rifampicin | Human Plasma | 70.4 ng/mL | [3] |

| 25-Desacetyl Rifampicin | Urine | 0.1 µg/mL | [9] |

Table 2: Calibration Curve Ranges

| Analyte | Matrix | Calibration Range | Reference |

| Rifapentine | Human Milk | 2.00–2000 ng/mL | [6] |

| 25-O-desacetyl rifapentine | Human Milk | 4.00–2000 ng/mL | [6] |

| Rifampicin | Human Plasma | 411.2 - 19737.6 ng/mL | [3] |

| 25-Desacetyl Rifampicin | Human Plasma | 70.4 - 3379.2 ng/mL | [3] |

| 25-Desacetyl Rifampicin | Breast Milk | 0.150–15.0 µg/mL | [2] |

| Rifampicin | Plasma | 0.25 to 15.0 µg ml-1 | [4] |

Table 3: Accuracy and Precision Data

| Analyte | Matrix | Accuracy (%) | Precision (%RSD) | Reference |

| Rifapentine | Human Milk | 97.4 - 100.6 | 3.1 - 8.3 | [6] |

| 25-O-desacetyl rifapentine | Human Milk | 96.4 - 106.3 | 6.7 - 11.8 | [6] |

| Rifampicin & 25-Desacetyl Rifampicin | Human Plasma | < ±15% | < ±15% | [3] |

Conclusion